
2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C7H9N3O2.2ClH. It is a derivative of propanoic acid and contains both amino and pyrimidinyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride typically involves the reaction of 2-aminopyrimidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .
Scientific Research Applications
2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid;dihydrochloride
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid;dihydrochloride
Uniqueness
2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-(2-aminopyrimidin-5-yl)propanoic acid dihydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling a protected amino acid (e.g., Boc-L-alanine) with 2-aminopyrimidine derivatives. Key steps include:
- Protection : Use Boc anhydride to protect the α-amino group of L-alanine to prevent side reactions .
- Coupling : Employ coupling reagents like HATU or EDC to form an amide bond between the Boc-protected amino acid and 2-aminopyrimidine.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) under inert conditions.
- Salt Formation : Treat the free base with hydrochloric acid in diethyl ether to yield the dihydrochloride salt .
- Standardization : Monitor reaction progress via TLC or HPLC. Optimize pH (6–8) and temperature (20–25°C) to minimize by-products.
Q. What analytical techniques are recommended to assess the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to quantify impurities (<5%) .
- Structural Confirmation : Employ 1H- and 13C-NMR to verify the propanoic acid backbone and pyrimidine ring. Mass spectrometry (ESI-MS) confirms the molecular ion peak (expected [M+H]+ for C7H11Cl2N5O2: 276.04) .
- Salt Form Analysis : Elemental analysis or ion chromatography quantifies chloride content (theoretical: ~25.7% for dihydrochloride) .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : The dihydrochloride salt enhances aqueous solubility (tested in PBS at pH 7.4) compared to the free base. Conduct solubility assays via nephelometry across pH 2–9 to map stability .
- Stability : Assess hydrolytic stability under physiological conditions (37°C, 72 hours) using LC-MS. The hydrochloride counterions reduce degradation by stabilizing the protonated amino groups .
- Buffer Compatibility : Test in common buffers (e.g., Tris-HCl, HEPES) to identify precipitation thresholds.
Q. What strategies can resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no effect)?
- Methodological Answer :
- Source Verification : Confirm the compound’s salt form (dihydrochloride vs. other salts) and purity (>95% by HPLC) to rule out batch variability .
- Assay Conditions : Replicate experiments under standardized pH (7.4), temperature (25°C), and ionic strength. For enzyme inhibition, pre-incubate the compound with target enzymes (e.g., kinases) for 30 minutes to ensure binding equilibrium .
- Control Experiments : Use structurally similar analogs (e.g., 2-aminopyrimidine derivatives) to isolate the role of the propanoic acid moiety in bioactivity .
Q. How can this compound be utilized as a building block for fluorescent probes in protein interaction studies?
- Methodological Answer :
- Derivatization : Introduce fluorophores (e.g., dansyl or FITC groups) via the primary amine on the pyrimidine ring using NHS ester chemistry. Purify conjugates via size-exclusion chromatography .
- Application : Use fluorescence polarization or FRET assays to monitor binding to target proteins (e.g., receptors). For example, dansyl-labeled derivatives exhibit solvatochromic shifts upon protein binding, enabling real-time interaction analysis .
- Validation : Compare with non-fluorescent analogs to confirm probe specificity.
Properties
Molecular Formula |
C7H12Cl2N4O2 |
---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c8-5(6(12)13)1-4-2-10-7(9)11-3-4;;/h2-3,5H,1,8H2,(H,12,13)(H2,9,10,11);2*1H |
InChI Key |
WKSAHHYKTHTBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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